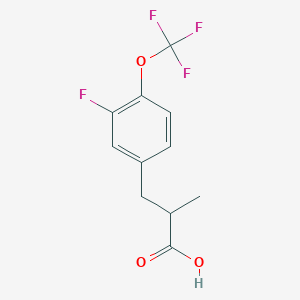
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propionic acid is a useful research compound. Its molecular formula is C11H10F4O3 and its molecular weight is 266.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propionic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₁F₄O₃, with a molecular weight of 248.2 g/mol. The presence of trifluoromethoxy and fluoro groups enhances its lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁F₄O₃ |
| Molecular Weight | 248.2 g/mol |
| CAS Number | 1373920-73-0 |
| Appearance | Powder |
| Storage Temperature | Ambient |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic processes.
- PPAR Activation : Research indicates that compounds similar to this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These receptors play critical roles in regulating fatty acid metabolism and glucose homeostasis .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammation and pain pathways, such as cyclooxygenase (COX) enzymes, contributing to its potential anti-inflammatory properties .
Case Studies
Study on PPAR Agonism : A study conducted on similar compounds demonstrated that modifications in the structure significantly enhanced their affinity for PPARα and PPARγ. The introduction of trifluoromethyl groups was found to improve binding efficacy and selectivity towards these receptors, suggesting that this compound could exhibit similar effects .
Analgesic Properties : Another investigation into related compounds highlighted their ability to modulate pain responses by targeting COX enzymes. The findings indicated that certain structural features, including the presence of fluorinated groups, were crucial for enhancing analgesic potency .
Research Findings
Recent studies have explored the synthesis and biological evaluation of trifluoromethyl-containing compounds, revealing that the incorporation of these groups often leads to improved pharmacokinetic properties and increased biological activity. For instance, a review highlighted how trifluoromethyl substitutions can enhance drug potency through better receptor interaction and metabolic stability .
Eigenschaften
IUPAC Name |
3-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c1-6(10(16)17)4-7-2-3-9(8(12)5-7)18-11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGBZCQYZXVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














